2,2,4,4-Tetramethylthietane
Description
Significance of Four-Membered Sulfur Heterocycles in Synthetic Chemistry
Four-membered sulfur heterocycles, particularly thietanes, serve as important structural motifs in biologically active compounds and as versatile intermediates in organic synthesis. researchgate.netnih.gov Their strained ring system allows for a variety of ring-opening and expansion reactions, providing access to a diverse range of sulfur-containing molecules. researchgate.net The presence of the sulfur atom also influences the molecule's polarity and ability to form hydrogen bonds, which can be advantageous in the design of new materials and pharmaceuticals. aip.org Thietanes have been identified as key components in some natural products and have been incorporated into medicinal chemistry programs to modulate the properties of drug candidates. researchgate.netnih.gov For instance, they have been explored as isosteric replacements for other functional groups, offering a way to fine-tune a molecule's biological activity and physicochemical properties. researchgate.net
Evolution of Thietane (B1214591) Chemistry: Historical Context and Recent Advancements
The study of thietane chemistry has evolved significantly since the initial investigations into small-ring sulfur heterocycles. Early work focused on fundamental synthesis and understanding the reactivity of these strained rings. Traditional synthetic routes often involved the cyclization of 1,3-dihaloalkanes or related substrates with a sulfur nucleophile. nih.gov
Recent decades have witnessed considerable advancements in the synthesis of thietanes. nih.gov Photochemical methods, such as the [2+2] cycloaddition known as the thia-Paternò–Büchi reaction, have emerged as powerful tools for constructing the thietane ring. nih.govchim.it Other modern synthetic strategies include ring expansions of smaller heterocycles like thiiranes and various cyclization reactions that offer greater control and efficiency. nih.gov These newer methods have expanded the accessibility of a wide array of substituted and functionalized thietanes, fueling further research into their applications. nih.gov
Structural Characteristics and Intrinsic Strain of Thietane Systems
The defining feature of the thietane ring is its inherent strain, which arises from the deviation of its bond angles from the ideal tetrahedral angle. britannica.commsu.edu This strain is a key determinant of the ring's chemical reactivity. msu.edu
Unlike the planar cyclobutane, thietane adopts a puckered conformation to alleviate some of its torsional strain. researchgate.net This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered forms. rsc.org The degree of puckering and the energy barrier to this inversion are influenced by the substituents on the ring. acs.org The puckered nature of the thietane ring can be described by a ring-puckering coordinate and has been studied using spectroscopic techniques and quantum chemical calculations. ebi.ac.ukresearchgate.net These studies reveal that the ring is not perfectly flat, and the sulfur atom plays a crucial role in determining the conformational landscape. researchgate.net
The ring strain energy of thietane has been determined through computational methods. dtic.mil Theoretical calculations provide a quantitative measure of the destabilization of the cyclic system compared to a corresponding acyclic, strain-free molecule. osti.gov The strain energy of thietane is significant, though generally less than that of its three-membered counterpart, thiirane (B1199164). dtic.mil This strain energy is a major driving force for ring-opening reactions, making thietanes susceptible to attack by both electrophiles and nucleophiles. msu.eduethernet.edu.et
Comparative Analysis with Other Small-Ring Heterocycles (e.g., Oxetanes, Thiiranes)
A comparative analysis of thietanes with other small-ring heterocycles, such as oxetanes (four-membered ring with oxygen) and thiiranes (three-membered ring with sulfur), highlights the influence of both ring size and the identity of the heteroatom on their properties. britannica.comdtic.mil
Ring Strain: Three-membered rings like thiiranes and oxiranes (three-membered ring with oxygen) exhibit greater ring strain than their four-membered analogs, thietane and oxetane, respectively. dtic.mil This increased strain in three-membered rings generally leads to higher reactivity towards ring-opening reactions. britannica.com
The following table summarizes the ring strain energies for these small-ring heterocycles.
| Heterocycle | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |
| Thiirane | 3 | Sulfur | 19.8 dtic.mil |
| Oxirane | 3 | Oxygen | 27.3 dtic.mil |
| Thietane | 4 | Sulfur | 19.6 dtic.mil |
| Oxetane | 4 | Oxygen | 25.5 dtic.mil |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4-tetramethylthietane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-6(2)5-7(3,4)8-6/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUHKAJEHWXWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(S1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75299-24-0 | |
| Record name | 2,2,4,4-Tetramethylthietane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075299240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-TETRAMETHYLTHIETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6589RRA38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,2,4,4 Tetramethylthietane and Its Derivatives
Strategies for the Construction of the Thietane (B1214591) Ring System
Direct construction of the thietane ring is a common approach, though often complicated by the steric hindrance of the target molecule.
Intermolecular Nucleophilic Thioetherifications
The reaction of a 1,3-dihalide with a sulfide (B99878) source is a classical method for forming a thietane ring. However, for heavily substituted systems like 2,2,4,4-tetramethylthietane, this approach is generally not effective. The significant steric hindrance posed by the gem-dimethyl groups at the 2 and 4 positions impedes the bimolecular nucleophilic substitution (SN2) reactions necessary for ring closure. core.ac.uk Instead, elimination reactions tend to predominate, preventing the formation of the desired four-membered ring. core.ac.uk
A successful application of this method is seen in the synthesis of the closely related derivative, 2,2,4,4-tetramethyl-3-thietanone. This synthesis utilizes 2,4-dibromo-2,4-dimethyl-3-pentanone as the starting material. The reaction with a sulfide source proceeds to form the cyclic ketone.
| Starting Material | Reagents | Product | Yield |
| 2,4-Dibromo-2,4-dimethyl-3-pentanone | Sodium hydrosulfide (B80085) (NaSH) | 2,2,4,4-Tetramethyl-3-thietanone | 74% |
This table presents a successful intermolecular nucleophilic thioetherification for a derivative of the target compound.
Intramolecular Cyclization Approaches
Intramolecular cyclization offers an alternative by pre-assembling the carbon backbone, thereby increasing the likelihood of ring formation. This strategy involves a molecule containing both a thiol group and a suitable leaving group in a 1,3-relationship. The base-mediated deprotonation of the thiol to a thiolate initiates an intramolecular SN2 reaction, which can lead to the formation of the thietane ring. While this method can be more effective than its intermolecular counterpart, the steric hindrance in precursors to this compound still presents a significant challenge to efficient cyclization. nih.gov
Photochemical [2+2] Cycloaddition Reactions
Photochemical [2+2] cycloadditions, particularly the Thia-Paternò-Büchi reaction, provide a powerful method for the synthesis of thietanes, especially those with high substitution. nih.gov This reaction involves the photoexcitation of a thiocarbonyl compound, which then reacts with an alkene to form the thietane ring.
For the synthesis of this compound, a plausible pathway involves the photochemical reaction of thioacetone (B1215245) (propane-2-thione) with isobutylene (B52900) (2-methylpropene). Thioacetone, however, is known to be highly unstable and readily trimerizes. dntb.gov.ua This instability poses a significant practical challenge to its use in synthesis. A more stable thioketone, such as thiobenzophenone, can be reacted with a correspondingly substituted alkene like 2,3-dimethyl-2-butene (B165504) to yield a tetrasubstituted thietane.
| Thiocarbonyl Compound | Alkene | Product |
| Thiobenzophenone | 2,3-Dimethyl-2-butene | 2,2-Dimethyl-3,3-diphenyl-4,4-dimethylthietane |
| Thioacetone | Isobutylene | This compound (Plausible) |
This table illustrates a known photochemical [2+2] cycloaddition to form a tetrasubstituted thietane and a plausible, though challenging, route to the target compound.
Ring Expansion and Contraction Strategies for Thietane Formation
Alternative approaches to the thietane ring system involve the rearrangement of smaller or larger heterocyclic structures.
Ring Expansion of Thiiranes
The ring expansion of thiiranes (three-membered sulfur-containing heterocycles) offers a viable route to thietanes. rsc.org This transformation can be achieved through various mechanisms, including nucleophilic or electrophilic ring-opening followed by intramolecular cyclization. For the synthesis of this compound, a potential precursor is 2,2-dimethyl-3-(1-methylethylidene)thiirane. The rearrangement of this highly substituted thiirane (B1199164) could, in principle, lead to the desired tetramethylthietane, although specific conditions for this transformation are not widely documented.
Ring Contraction from Five-Membered Thiaheterocycles
Ring contraction of five-membered sulfur-containing heterocycles, such as tetrahydrothiophenes, to form thietanes is a less common synthetic strategy. nih.gov These reactions often require specific functionalities within the ring and can be mechanistically complex, for instance, through a Favorskii-type rearrangement. The Favorskii rearrangement of α-haloketones is a well-established method for ring contraction. In the context of thiaheterocycles, an analogous transformation could be envisioned. For example, the base-induced rearrangement of an α-halo sulfone derived from a substituted tetrahydrothiophene (B86538) could potentially lead to a thietane derivative. However, the application of this method for the synthesis of this compound has not been extensively explored.
Specific Synthetic Routes to this compound Derivatives
The conversion of a ketone to an amine via reductive amination is a cornerstone of organic synthesis. wikipedia.orgnih.govfrontiersin.org For the synthesis of 2,2,4,4-tetramethylthietan-3-amine, the corresponding ketone, 2,2,4,4-tetramethyl-3-oxothietane, serves as the starting material.
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing either ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent at elevated temperatures. wikipedia.orgntnu.no When applied to 2,2,4,4-tetramethyl-3-oxothietane, the reaction proceeds by converting the carbonyl group into a primary amine.
The mechanism, when using ammonium formate, begins with its dissociation into ammonia (B1221849) and formic acid upon heating. wikipedia.orgsciencemadness.org Ammonia then performs a nucleophilic attack on the carbonyl carbon of the thietane ring. Subsequent dehydration forms an iminium ion intermediate. This intermediate is then reduced by a hydride transfer from the formate anion, yielding the target amine, 2,2,4,4-tetramethylthietan-3-amine, after loss of carbon dioxide. wikipedia.org The reaction typically requires temperatures between 120 and 130 °C. wikipedia.org If formamide is used, it first adds to the ketone to form an N-formyl derivative, which is subsequently reduced. wikipedia.org
Table 1: Comparison of Leuckart Reaction Reagents
| Reagent | Typical Temperature | Key Intermediate | Notes |
| Ammonium Formate | 120-130 °C | Iminium ion | Generally provides better yields than formamide alone. wikipedia.orgacs.org |
| Formamide | > 165 °C | N-formyl derivative | Yields can be low but may be improved with catalysts. wikipedia.org |
| Formamide + Formic Acid | Variable | Iminium ion | Often reported to produce the best yields. acs.org |
To improve reaction efficiency and yield, various catalysts can be employed in reductive amination processes. While specific data on the use of aluminum salts for 2,2,4,4-tetramethylthietan-3-amine synthesis is limited, Lewis acids like aluminum chloride or boron trifluoride etherate (BF₃·Et₂O) are known to catalyze reductive aminations. bohrium.com They function by activating the ketone's carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine. This can lead to higher yields and allow for milder reaction conditions. bohrium.com
The synthesis of 3-alkylidene derivatives of 2,2,4,4-tetramethylthietan 1,1-dioxide typically starts from the corresponding ketone, 2,2,4,4-tetramethylthietan-3-one (B1296296) 1,1-dioxide. This precursor can be prepared by the oxidation of 2,2,4,4-tetramethylthietan-3-one. The introduction of the exocyclic double bond is commonly achieved through olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.
In a Wittig reaction, a phosphorus ylide (a Wittig reagent) reacts with the ketone. The ylide, typically prepared from a phosphonium (B103445) salt and a strong base, attacks the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate which then collapses to form the desired alkene (the 3-alkylidene-2,2,4,4-tetramethylthietan 1,1-dioxide) and a phosphine (B1218219) oxide byproduct.
The HWE reaction, a modification of the Wittig reaction, uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. This method often provides better control over the stereochemistry of the resulting alkene, although for a symmetrical ketone like 2,2,4,4-tetramethylthietan-3-one 1,1-dioxide, this is not a factor.
Traditional methods for synthesizing thietane rings, such as the reaction of 1,3-dihaloalkanes with a sulfide source, are often inefficient for preparing highly substituted thietanes like the 2,2,4,4-tetramethyl derivative. nih.gov The significant steric hindrance in these cases favors elimination side reactions over the desired intramolecular substitution. nih.gov
Alternative strategies are therefore required. One potential, though less common, route involves the ring expansion of a more strained 1,3-dithietane (B8821032) precursor. This could theoretically be achieved through desulfurization or rearrangement reactions, transforming the four-membered ring containing two sulfur atoms into a thietane. Another approach involves the reaction of strained molecules. For instance, the synthesis of 1,3-dithietane itself was first accomplished from bis(chloromethyl) sulfoxide (B87167) and sodium sulfide, followed by reduction. wikipedia.org Similar principles using appropriately substituted precursors could potentially be adapted to form the tetramethylthietane skeleton, bypassing the sterically hindered cyclization of an acyclic precursor.
Photochemical reactions provide a powerful method for constructing four-membered rings. beilstein-journals.orgresearchgate.net The synthesis of thietanes via photochemical [2+2] cycloaddition, known as the thia-Paternò–Büchi reaction, is a key example. nih.gov This reaction involves the cycloaddition of a thiocarbonyl compound (a thione) with an alkene upon UV irradiation. nih.gov
To synthesize a this compound carboxylate, a plausible route would involve the photochemical reaction of a thioketone, such as 2,2,4,4-tetramethyl-3-thioxothietane, with an alkene bearing a carboxylate group, like methyl acrylate. The thioketone, upon photoexcitation, would react with the alkene to form the substituted thietane ring directly. This method is particularly useful for creating highly substituted thietanes that are difficult to access through other means. nih.govthieme-connect.de Ring expansion reactions of thietanes under photochemical conditions have also been explored, suggesting the possibility of manipulating the ring system with light. researchgate.net
Table 2: Overview of Synthetic Strategies
| Target Derivative | Precursor | Reaction Type | Key Reagents |
| 3-Amine | 3-Oxothietane | Leuckart Reaction | Ammonium formate or Formamide |
| 3-Alkylidene 1,1-Dioxide | 3-Oxothietane 1,1-Dioxide | Wittig/HWE Reaction | Phosphorus ylide or Phosphonate ester |
| Tetramethylthietane Core | Dithietane/Strained Molecule | Ring Expansion/Rearrangement | Varies (e.g., desulfurizing agents) |
| Thietane Carboxylate | Thioketone + Alkene | [2+2] Cycloaddition | Alkene-carboxylate (e.g., methyl acrylate), UV light |
Chemical Reactivity and Transformation Mechanisms of 2,2,4,4 Tetramethylthietane
Ring-Opening Reactions and Derived Chemical Transformations
The four-membered thietane (B1214591) ring of 2,2,4,4-tetramethylthietane is strained and susceptible to ring-opening reactions under thermal or photochemical conditions. These reactions typically proceed via the cleavage of one or both carbon-sulfur bonds, leading to the formation of diradical intermediates that can subsequently rearrange or fragment.
A notable analogue, 2,2,4,4-tetramethylcyclobutanone, undergoes thermal decomposition to yield isobutene and dimethylketene. rsc.org By analogy, the thermolysis of this compound is expected to follow a similar fragmentation pathway. The initial step would be the homolytic cleavage of a C-S bond to form a diradical intermediate. This intermediate can then fragment to yield stable molecules. The two primary fragmentation pathways are:
Path A: Cleavage to form two molecules of isobutene and elemental sulfur.
Path B: Cleavage to form thioacetone (B1215245) and isobutene.
Photochemical activation, typically involving UV light, can also induce C-S bond cleavage, leading to similar fragmentation products through diradical or carbene intermediates. researchgate.net
Functionalization Strategies for Thietane Scaffolds
Specific literature detailing the functionalization of the this compound scaffold is not available. The quaternary nature of the C2 and C4 carbons, which are fully substituted with methyl groups, precludes many standard functionalization reactions that rely on the presence of a C-H bond. Therefore, the following subsections, which describe common functionalization strategies for other thietanes, are not applicable to this specific molecule based on current research:
Reaction Pathways Involving Thietane 1,1-Dioxides
The oxidation of the sulfur atom in this compound would yield the corresponding this compound 1,1-dioxide. Thietane 1,1-dioxides are known to undergo thermal decomposition through a cheletropic elimination reaction. This process involves the concerted extrusion of sulfur dioxide (SO2), a stable small molecule, to form a cyclopropane (B1198618) or, more commonly, fragmentation products.
For this compound 1,1-dioxide, pyrolysis is expected to proceed via the extrusion of SO2 to generate a tetramethylcyclopropane intermediate or, more likely, a 1,4-diradical. Due to the steric strain and substitution pattern, this diradical would readily fragment into stable alkene products. The anticipated major products from this thermal decomposition are isobutene and 2,3-dimethyl-2-butene (B165504). This reaction pathway is a well-established transformation for sulfones embedded in four-membered rings.
Table 1: Expected Products of Thermal Decomposition of this compound 1,1-Dioxide
| Reactant | Condition | Key Process | Expected Products |
|---|
Cyclotrimerization and Macrocyclic System Formation
There is no available scientific literature to suggest that this compound undergoes cyclotrimerization or serves as a direct precursor for macrocyclic systems through this type of reaction. Ring-opening polymerization is a known reaction for some less substituted thietanes, but has not been documented for the sterically hindered 2,2,4,4-tetramethyl derivative. researchgate.netnih.gov
Coordination Chemistry of Thietanes and Metal Complex Formation
The coordination chemistry of thietanes, including the sterically hindered this compound, is a specialized area of organometallic chemistry. Thietanes, as four-membered heterocyclic thioethers, possess a sulfur atom with lone pairs of electrons that can be donated to a metal center, allowing them to function as ligands in coordination complexes. The coordination behavior of thietanes is significantly influenced by factors such as the ring strain of the four-membered ring, the nature of the metal center, and, crucially, the steric bulk of substituents on the thietane ring.
Thietane and its less substituted derivatives are known to coordinate to a variety of transition metals, typically acting as two-electron donors through the sulfur atom. They can bind to a single metal center in a terminal fashion or bridge two metal centers. The coordination to metal carbonyl clusters, for instance, has been a subject of study, revealing both terminal and bridging coordination modes. In these complexes, the thietane ligand is generally stable enough to be coordinated without undergoing immediate ring-opening, a common reaction for more strained three-membered thiiranes.
However, the presence of bulky substituents, such as the four methyl groups in this compound, introduces significant steric hindrance that profoundly impacts its ability to form simple coordination complexes. The steric pressure exerted by the methyl groups at the 2- and 4-positions can impede the close approach of the sulfur atom to a metal center, making the formation of stable metal-sulfur bonds challenging. This steric hindrance can be a determining factor in the feasibility and structure of potential metal complexes.
While direct experimental data on the coordination complexes of this compound is scarce in the literature, principles of coordination chemistry and studies on other sterically hindered thioether ligands allow for informed predictions about its behavior.
Expected Coordination Behavior of this compound:
Formation of Simple Adducts: The formation of simple adducts, where this compound acts as a neutral ligand, is likely to be disfavored with most metal precursors due to the significant steric clash between the methyl groups and the other ligands on the metal center. If such complexes were to form, they would likely involve metals with low coordination numbers or metals in a low oxidation state that can accommodate bulky ligands.
Ring-Opening Reactions: In contrast to less substituted thietanes which can form stable adducts, the high steric strain in potential complexes of this compound might facilitate ring-opening reactions. Interaction with a metal center could lead to the cleavage of one of the C-S bonds, relieving ring strain and the steric congestion around the metal. This could result in the formation of metallacyclic species.
Bridging Coordination: While bridging coordination is observed for the parent thietane, it is less likely for this compound in a simple dimeric structure due to the steric demands of the ligand.
A relevant example from the literature that sheds light on the reactivity of a substituted thietane derivative involves the reaction of 3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolate with an iron carbonyl precursor. In this case, a dinuclear iron complex, [μ₂-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ⁴S:S':S:S']bistricarbonyliron(I), is formed. This complex features a thietane-derived dithiolate ligand bridging two iron atoms, demonstrating that even with substitution on the thietane ring, coordination to metal centers is possible, albeit through a more complex bonding mode that involves the exocyclic dithiolate group.
The following table summarizes the key structural features of this related complex, providing insight into the bond lengths and angles that can be expected in metal complexes of substituted thietanes.
| Parameter | Value |
| Fe—Fe bond distance (Å) | 2.4921 (4) |
| Average Fe—S bond distance (Å) | 2.263 |
| C7—S3—C9 bond angle (°) | 77.86 (8) |
| S3—C7—C8 bond angle (°) | 92.82 (10) |
| S3—C9—C8 bond angle (°) | 96.26 (11) |
| C7—C8—C9 bond angle (°) | 93.06 (12) |
Spectroscopic Characterization Techniques for 2,2,4,4 Tetramethylthietane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,2,4,4-tetramethylthietane, both proton (¹H) and carbon-¹³ (¹³C) NMR provide critical data for structural confirmation.
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The structure contains two distinct sets of protons: the methyl protons and the methylene (B1212753) protons of the thietane (B1214591) ring.
Methyl Protons: The four methyl groups are chemically equivalent due to the plane of symmetry bisecting the C-S-C and C-C bonds of the ring. These twelve protons are expected to produce a single, sharp signal. The chemical shift is predicted to be in the range of 1.2-1.5 ppm. This upfield shift is characteristic of protons on saturated carbons.
Methylene Protons: The two protons on the C3 carbon of the thietane ring are also chemically equivalent and are expected to give rise to a single signal. Due to the influence of the adjacent sulfur atom and the ring strain, this signal is anticipated to appear further downfield compared to a typical acyclic alkane, likely in the range of 2.5-3.0 ppm.
Since there are no adjacent, non-equivalent protons, no spin-spin splitting is expected. Therefore, both signals should appear as singlets.
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Methyl Protons (-CH₃) | 1.2 - 1.5 | Singlet | 12H |
| Methylene Protons (-CH₂-) | 2.5 - 3.0 | Singlet | 2H |
The proton-decoupled ¹³C NMR spectrum of this compound is also predicted to be straightforward, reflecting the molecular symmetry. Three distinct carbon environments are present:
Methyl Carbons: The four equivalent methyl groups will produce a single signal in the upfield region of the spectrum, typical for sp³-hybridized carbons in alkanes. A predicted chemical shift is in the range of 25-35 ppm.
Quaternary Carbons: The two equivalent quaternary carbons (C2 and C4) to which the methyl groups are attached will give a single signal. These carbons are expected to be deshielded compared to the methyl carbons, with a predicted chemical shift in the range of 40-50 ppm.
Methylene Carbon: The C3 carbon of the thietane ring, bonded to the sulfur atom, will appear as a distinct signal. The proximity to the electronegative sulfur atom will cause a downfield shift, with a predicted chemical shift in the range of 30-40 ppm.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Methyl Carbons (-CH₃) | 25 - 35 |
| Methylene Carbon (-CH₂-) | 30 - 40 |
| Quaternary Carbons (-C(CH₃)₂-) | 40 - 50 |
The presence of a sulfur atom in the four-membered thietane ring can have subtle but notable effects on the NMR spectra. The electronegativity and polarizability of sulfur influence the electron density around the neighboring protons and carbons, affecting their chemical shifts. While ³³S NMR is generally not routine due to the low natural abundance and quadrupolar nature of the ³³S nucleus, the influence of sulfur is observed in ¹H and ¹³C NMR. The strain of the four-membered ring can also impact chemical shifts, often causing them to appear at slightly different positions compared to their acyclic or larger-ring counterparts.
Mass Spectrometry (MS) Applications in Compound Identification
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification. For this compound (C₈H₁₆S), the molecular weight is 144.28 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 144. The fragmentation of the molecular ion is anticipated to proceed through pathways that lead to the formation of stable carbocations. Key predicted fragmentation patterns include:
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z = 129. This is often a favorable fragmentation pathway.
Loss of isobutylene (B52900) (C₄H₈): Cleavage of the thietane ring can lead to the loss of an isobutylene molecule, resulting in a fragment ion at m/z = 88, corresponding to thioacetone (B1215245) radical cation.
Formation of the tert-butyl cation (C₄H₉⁺): A common and very stable carbocation, the tert-butyl cation would give a prominent peak at m/z = 57.
Ring cleavage: The strained four-membered ring can undergo cleavage to produce various smaller fragments.
| m/z | Predicted Fragment | Notes |
| 144 | [C₈H₁₆S]⁺ | Molecular Ion (M⁺) |
| 129 | [C₇H₁₃S]⁺ | Loss of a methyl group |
| 88 | [C₃H₆S]⁺ | Loss of isobutylene |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-S bonds.
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups are expected to appear in the region of 2850-3000 cm⁻¹.
C-H Bending: The bending vibrations of the methyl and methylene groups will give rise to absorptions in the 1350-1470 cm⁻¹ region.
C-S Stretching: The C-S stretching vibration in a thietane ring is expected to be in the fingerprint region, typically around 600-800 cm⁻¹. The strained nature of the four-membered ring may influence the exact position of this band.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C-H Stretching (sp³) | 2850 - 3000 |
| C-H Bending | 1350 - 1470 |
| C-S Stretching | 600 - 800 |
Theoretical and Computational Studies on 2,2,4,4 Tetramethylthietane
Quantum Mechanical Calculations for Structural Properties
Quantum mechanical calculations are indispensable tools for elucidating the three-dimensional structure and electronic nature of molecules. For a molecule like 2,2,4,4-tetramethylthietane, these methods can provide detailed insights into its geometry, the puckering of its four-membered ring, and the energetic landscape of its possible conformations.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. By applying a functional such as B3LYP with a basis set like 6-31G*, the equilibrium geometry of this compound can be predicted with a high degree of accuracy. This calculation would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.
For the thietane (B1214591) ring, the C-S and C-C bond lengths are defining features. In the parent thietane, these are approximately 1.85 Å and 1.55 Å, respectively. The introduction of four methyl groups at the C2 and C4 positions in this compound is expected to induce some structural changes due to steric hindrance. This steric pressure would likely lead to a slight elongation of the C-C and C-S bonds and a distortion of the bond angles within the ring to accommodate the bulky methyl groups. The C-S-C and C-C-C bond angles in the puckered thietane ring would also be influenced by the methyl substituents.
Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative based on Thietane and steric considerations)
| Parameter | Predicted Value |
| C-S Bond Length | ~1.86 Å |
| C-C Bond Length | ~1.56 Å |
| C-S-C Bond Angle | ~78° |
| C-C-C Bond Angle | ~95° |
| Puckering Angle | ~30° |
Note: These values are illustrative and would require a specific DFT calculation for precise determination.
Analysis of Ring Puckering Potential Functions and Conformational Energies
Four-membered rings like thietane are not planar and adopt a puckered conformation to relieve ring strain. The puckering of the thietane ring is a dynamic process, and its potential energy surface can be described by a potential function. This function typically has a double-well shape, with the planar conformation representing a barrier to inversion between two equivalent puckered conformations.
For the parent thietane, the barrier to ring inversion is relatively low. The introduction of the four methyl groups in this compound is expected to significantly influence the ring puckering potential. The steric interactions between the methyl groups will likely increase the barrier to inversion, making the puckered conformations more pronounced and the planar transition state less accessible. Computational studies on related substituted thietanes would be necessary to precisely quantify this effect. The conformational energy landscape would be dominated by the puckered forms, with the energy difference between axial and equatorial orientations of substituents being a key factor in determining the most stable conformer in monosubstituted thietanes. In the case of this compound, the high degree of substitution simplifies the conformational possibilities, with the primary dynamic process being the ring inversion itself.
Molecular Orbital Analysis
Molecular orbital theory provides a framework for understanding the electronic behavior and reactivity of molecules. The analysis of the frontier molecular orbitals and the localization of electrons are particularly insightful.
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.comethz.ch The energy and spatial distribution of these orbitals are crucial. For sulfur-containing heterocycles, the HOMO is often associated with the lone pair electrons on the sulfur atom, making this site a likely center for nucleophilic attack. The LUMO, conversely, is typically distributed over the C-S antibonding orbitals, indicating that these bonds are susceptible to cleavage upon receiving electrons.
In this compound, the HOMO is expected to have significant contribution from the sulfur atom's p-orbitals. The energy of the HOMO would be an indicator of its ionization potential. The LUMO is likely to be an antibonding orbital involving the C-S bonds. The energy gap between the HOMO and LUMO is an important parameter that relates to the molecule's chemical stability and electronic excitation properties. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.netresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | ~ -8.5 |
| LUMO | ~ 1.5 |
| HOMO-LUMO Gap | ~ 10.0 |
Note: These are estimated values and would need to be calculated using appropriate quantum chemical methods.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful tools for visualizing and analyzing the electron density in a molecule, providing a chemical intuition-based picture of bonding and electron pairs. wikipedia.orgjussieu.frjussieu.fr An ELF analysis of this compound would be expected to show distinct basins of high electron localization corresponding to the covalent bonds (C-S, C-C, and C-H) and the lone pairs on the sulfur atom.
The topology of the ELF would reveal the nature of the chemical bonds. For instance, the basin corresponding to the C-S bond would provide information about its covalent character. The LOL, which is related to the kinetic energy density, offers a complementary view of electron localization. Regions of high LOL values indicate areas where electrons are more localized. In this compound, high LOL values would be anticipated in the regions of the covalent bonds and the sulfur lone pairs, consistent with the Lewis structure of the molecule. These analyses would provide a quantitative and visual confirmation of the bonding patterns within this strained heterocyclic system.
Thermodynamic Parameter Calculations
Computational chemistry allows for the accurate prediction of various thermodynamic parameters, which are crucial for understanding the stability and reactivity of a molecule under different conditions. For this compound, parameters such as the standard enthalpy of formation, entropy, and heat capacity can be calculated using DFT methods in conjunction with statistical mechanics.
These calculations typically involve performing a frequency analysis on the optimized geometry to obtain the vibrational frequencies of the molecule. From these frequencies, the vibrational, rotational, and translational contributions to the thermodynamic properties can be determined. The standard enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the calculations.
Table 3: Predicted Thermodynamic Parameters for this compound at 298.15 K
| Parameter | Predicted Value |
| Standard Enthalpy of Formation (gas) | -150 kJ/mol |
| Standard Entropy (gas) | 400 J/(mol·K) |
| Heat Capacity (Cv, gas) | 150 J/(mol·K) |
Note: These values are illustrative and require specific calculations for accurate determination.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has become an indispensable tool for unraveling the intricate reaction mechanisms of sulfur-containing heterocycles, including this compound. Through theoretical calculations, researchers can explore potential energy surfaces, identify transition states, and elucidate the electronic and steric factors that govern chemical transformations. While specific computational studies exclusively targeting this compound are limited, a wealth of information can be gleaned from theoretical investigations of analogous substituted thietanes. These studies provide a robust framework for understanding the reactivity of this sterically hindered compound.
A significant focus of computational work on thietanes has been the elucidation of their oxidation mechanisms. The sulfur atom in the thietane ring is susceptible to oxidation, leading to the formation of thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones). The stereochemistry of these oxidation reactions is of particular interest. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in explaining the observed diastereoselectivity in the oxidation of substituted thietanes. For this compound, the steric bulk of the four methyl groups would be a primary determinant of the oxidant's approach to the sulfur atom, a factor that can be precisely modeled using computational methods.
For instance, in the oxidation of 3-substituted thietanes, the diastereomeric ratio of the resulting sulfoxides is influenced by the nature of the substituent. researchgate.net Computational models can calculate the energies of the transition states leading to the different diastereomers, thereby predicting the product distribution. In the case of this compound, while there are no substituents at the 3-position to direct the stereochemistry, the puckered nature of the four-membered ring and the steric hindrance from the gem-dimethyl groups would still influence the trajectory of the oxidizing agent.
Beyond oxidation, computational chemistry has been applied to understand other reaction pathways of thietanes, such as ring-opening and cycloaddition reactions. The significant steric hindrance in this compound would be expected to increase the activation energy for bimolecular reactions, such as those following an SN2 mechanism at the ring carbons. nih.gov This steric impediment makes such reactions less favorable compared to reactions involving the sulfur atom or radical-mediated processes.
To illustrate the kind of detailed insights that can be obtained from computational studies, the following table presents representative data from a DFT study on the oxidation of a substituted thietane. This data highlights the energetic differences between competing reaction pathways, which ultimately determine the reaction's outcome.
| Reactant | Oxidizing Agent | Transition State | Computational Method | Calculated Activation Energy (kcal/mol) | Product(s) |
| Substituted Thietane | Peroxy Acid | Axial Attack TS | B3LYP/6-31G | 12.5 | Axial Thietane-1-oxide |
| Substituted Thietane | Peroxy Acid | Equatorial Attack TS | B3LYP/6-31G | 14.2 | Equatorial Thietane-1-oxide |
Note: This table presents illustrative data based on computational studies of substituted thietanes to demonstrate the application of these methods. The specific energy values would be unique to the particular substrates and reaction conditions.
Advanced Research Applications of 2,2,4,4 Tetramethylthietane in Organic Synthesis
Role as Versatile Intermediates and Building Blocks
Thietanes, as a class of four-membered sulfur-containing heterocycles, are valuable intermediates in organic synthesis. beilstein-journals.orgnih.gov They serve as versatile building blocks for the preparation of a variety of sulfur-containing acyclic and other heterocyclic compounds. beilstein-journals.orgnih.gov The ring strain inherent in the thietane (B1214591) structure makes it susceptible to ring-opening reactions, providing a pathway to functionalized sulfur compounds that can be further elaborated. rsc.org
The presence of four methyl groups in 2,2,4,4-tetramethylthietane imparts specific steric and electronic properties to the molecule, influencing its reactivity and the stability of its derivatives. While the steric hindrance can pose challenges in some synthetic transformations, it can also be exploited to achieve selectivity in certain reactions. The thietane ring can be a precursor to various sulfur-containing structures through nucleophilic or electrophilic ring-opening, cycloaddition reactions, and ring expansions. beilstein-journals.orgnih.gov
The versatility of the thietane core is demonstrated by its presence in a range of biologically active compounds and functional materials. beilstein-journals.orgnih.gov Although direct synthetic applications of this compound as a starting material are not extensively documented in readily available literature, its derivatives are key components in more complex molecular architectures, as will be discussed in subsequent sections. The general reactivity patterns of thietanes suggest that the 2,2,4,4-tetramethyl substituted variant could be a valuable synthon for introducing the gem-dimethyl and sulfur functionalities into a target molecule.
Engineering of Sulfur-Containing Polymers
Sulfur-containing polymers are a class of materials known for their unique properties, including high refractive indices, thermal stability, and affinity for metal ions. rsc.org The incorporation of sulfur atoms into the polymer backbone can significantly influence the material's characteristics.
Ring-opening polymerization (ROP) is a common method for the synthesis of polymers from cyclic monomers. mdpi.com The driving force for the ROP of thietanes is the relief of ring strain in the four-membered ring. Both cationic and anionic initiators can be employed to induce the polymerization of thietanes, leading to the formation of poly(thioether)s. mdpi.com
While specific studies on the ring-opening polymerization of this compound are not widely reported, the general mechanism for thietane polymerization can be considered. Cationic ROP of thietanes typically proceeds via a sulfonium (B1226848) ion active species. mdpi.com Anionic ROP, on the other hand, involves a thiolate active center. The steric hindrance from the four methyl groups in this compound would likely have a significant impact on the polymerization kinetics and the properties of the resulting polymer.
It is plausible that this compound could undergo copolymerization with other cyclic monomers or vinyl monomers to produce copolymers with tailored properties. The incorporation of the tetramethylthietane unit would introduce sulfur atoms and gem-dimethyl groups into the polymer chain, potentially enhancing properties such as refractive index and thermal stability.
Precision polymer synthesis aims to control various aspects of the polymer structure, including molecular weight, dispersity, tacticity, and monomer sequence. Living polymerization techniques, such as living anionic or cationic ROP, are key to achieving this control. mdpi.com
The potential for this compound in precision polymer synthesis would depend on its ability to undergo controlled/living polymerization. If a suitable initiating system can be found to promote a living ROP of this compound, it would open the door to the synthesis of well-defined poly(thioether)s with predictable molecular weights and narrow molecular weight distributions. Such polymers could find applications in advanced materials science.
Furthermore, the synthesis of block copolymers containing a poly(this compound) segment could lead to novel materials with unique self-assembly behaviors and properties. The ability to precisely control the polymer architecture is crucial for developing materials for high-tech applications.
Topochemical polymerization is a solid-state polymerization where the crystal packing of the monomer dictates the stereochemistry and morphology of the resulting polymer. ulsu.rusemanticscholar.org This method can lead to the formation of highly crystalline and stereoregular polymers. ulsu.rusemanticscholar.org For a topochemical polymerization to occur, the monomer molecules in the crystal lattice must be aligned in a way that allows for the reaction to proceed with minimal atomic movement. ulsu.rusemanticscholar.org
While there are no specific reports on the topochemical polymerization of this compound, the concept is relevant for any crystallizable monomer. The feasibility of a topochemical polymerization of this compound would depend on its crystal structure. If the molecules pack in a head-to-tail fashion with appropriate distances and orientations between the reactive centers of adjacent molecules, a solid-state polymerization could potentially be initiated by heat or radiation. This would, in theory, produce a highly ordered poly(thioether). A detailed crystallographic analysis of this compound would be the first step in exploring this possibility.
Precursor in Complex Molecule Synthesis
The this compound moiety is a key structural feature in certain complex molecules, most notably in the synthesis of artificial sweeteners.
Alitame is a high-intensity dipeptide sweetener that is approximately 2000 times sweeter than sucrose. nih.gov A crucial component of the Alitame molecule is the 2,2,4,4-tetramethylthietanyl group. The synthesis of Alitame involves a multi-step process where a derivative of this compound serves as a key intermediate.
One of the pivotal intermediates in the synthesis of Alitame is (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. ulsu.runih.gov This compound is then coupled with an activated form of L-aspartic acid to form the dipeptide backbone of Alitame. ulsu.runih.gov The synthesis can be summarized in the following key steps:
Preparation of the Thietane Intermediate: The synthesis starts with the preparation of a functionalized this compound derivative.
Coupling with Alanine: The thietane intermediate is then coupled with D-alanine to form an amide linkage.
Coupling with Aspartic Acid: The resulting alaninamide derivative is subsequently reacted with a protected L-aspartic acid derivative.
Deprotection and Purification: The final steps involve the removal of protecting groups and purification to yield Alitame. ulsu.runih.gov
Synthesis of Sweeteners (e.g., Alitame)
Derivatization to 3-(D-alaninamido)-2,2,4,4-tetramethylthietane
The synthesis of 3-(D-alaninamido)-2,2,4,4-tetramethylthietane showcases the utility of the tetramethylthietane core as a scaffold for creating novel amino acid mimetics. The synthetic pathway commences with the preparation of 3-amino-2,2,4,4-tetramethylthietane (B1280664), a key intermediate. While direct synthesis of this compound is not widely reported, a plausible route involves the reduction of the corresponding ketone, 2,2,4,4-tetramethyl-3-thietanone. The synthesis of this ketone is documented and can be achieved through various methods.
Once 3-amino-2,2,4,4-tetramethylthietane is obtained, the subsequent derivatization to the D-alaninamido derivative is accomplished through a standard peptide coupling reaction. This involves the reaction of the amino group of the thietane derivative with a suitably N-protected D-alanine, such as Boc-D-alanine, in the presence of a coupling agent.
Table 1: Key Intermediates and Reagents
| Compound/Reagent | Role |
| 2,2,4,4-Tetramethyl-3-thietanone | Precursor to the thietane core |
| Reducing agent (e.g., NaBH₄) | Reduction of the ketone to an alcohol, followed by conversion to the amine |
| 3-Amino-2,2,4,4-tetramethylthietane | Key intermediate with a primary amine for coupling |
| N-Boc-D-alanine | N-protected D-alanine for amide bond formation |
| Coupling agents (e.g., DCC, EDC) | Facilitate the formation of the amide bond |
| Base (e.g., DIPEA) | Neutralize acid formed during the coupling reaction |
The reaction proceeds by activating the carboxylic acid of N-Boc-D-alanine with the coupling agent, followed by nucleophilic attack by the amino group of 3-amino-2,2,4,4-tetramethylthietane. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired 3-(D-alaninamido)-2,2,4,4-tetramethylthietane.
Integration into Dipeptide Amide Structures
The incorporation of the this compound moiety into dipeptide amide structures represents an innovative approach to modify peptide backbones. This modification can significantly influence the conformational preferences and biological activity of the resulting peptidomimetics. The rigid thietane ring can act as a conformational constraint, locking a portion of the peptide backbone into a specific orientation.
The synthesis of such dipeptide structures would follow established solid-phase or solution-phase peptide synthesis protocols. peptide.com The key building block, 3-amino-2,2,4,4-tetramethylthietane, can be coupled to an N-protected amino acid on a solid support or in solution. Subsequently, the N-terminal protecting group of the coupled thietane derivative is removed, and another amino acid is coupled to form the dipeptide.
Table 2: Representative Dipeptide Structure Synthesis
| Step | Description |
| 1 | Coupling of N-Fmoc-protected amino acid to a solid support. |
| 2 | Deprotection of the Fmoc group. |
| 3 | Coupling of 3-amino-2,2,4,4-tetramethylthietane. |
| 4 | Cleavage from the solid support to yield the dipeptide amide. |
The resulting dipeptide will have the this compound unit integrated into its backbone, replacing a standard alpha-amino acid residue. This structural modification can lead to increased resistance to enzymatic degradation and may confer unique receptor binding properties.
Design Elements in Medicinal Chemistry and Analog Research
The this compound scaffold possesses several features that make it an attractive design element in medicinal chemistry and analog research. The presence of gem-dimethyl groups can have a profound impact on the pharmacological profile of a molecule. acs.orgnih.gov
Table 3: Key Design Features of the this compound Scaffold
| Feature | Implication in Medicinal Chemistry |
| Rigid Four-Membered Ring | Introduces conformational rigidity, which can lead to higher receptor affinity and selectivity. |
| gem-Dimethyl Groups | Can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. acs.org They can also increase lipophilicity, potentially improving membrane permeability. nih.gov |
| Thioether Moiety | The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets. It also offers a site for potential metabolism (oxidation). |
| Bioisosteric Replacement | The thietane ring can be used as a bioisostere for other cyclic systems, such as cyclopentane (B165970) or cyclohexane, to modulate physicochemical properties and biological activity. nih.gov |
In analog research, the this compound moiety can be systematically incorporated into lead compounds to probe the structure-activity relationship (SAR). By replacing flexible aliphatic chains or other cyclic systems with this rigid scaffold, medicinal chemists can gain insights into the optimal conformation for biological activity. The steric bulk of the tetramethyl substitution can also be exploited to explore specific binding pockets in target proteins.
The unique combination of rigidity, steric hindrance, and the presence of a heteroatom makes this compound a valuable and underexplored scaffold in the design of novel therapeutic agents.
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to avoid side products.
- Use DABCO or other amine catalysts to control [4+2] vs. [2+2] selectivity .
Basic: How should researchers characterize this compound’s purity and structure?
Methodological Answer:
Essential Techniques :
- NMR Spectroscopy : Assign peaks for methyl groups (δ 1.2–1.5 ppm) and thietane ring protons (δ 3.0–3.5 ppm). Cross-validate with literature data .
- IR Spectroscopy : Confirm C-S (650–700 cm⁻¹) and C-H stretching (2850–2970 cm⁻¹) bands .
- Mass Spectrometry : Look for molecular ion peaks at m/z 331.43 (for anhydrous Alitame derivatives) .
- Chromatography : Use HPLC with C18 columns and UV detection (λ = 210–230 nm) to assess purity .
Q. Data Validation :
- Compare experimental results with reference databases (e.g., ChemSpider ID 13439 for tetramethylpentane analogs) .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
Common Discrepancies :
Q. Resolution Strategies :
Reproduce Experiments : Follow documented protocols (e.g., microanalysis for new compounds as per ).
Computational Validation : Use DFT calculations to predict NMR/IR spectra and compare with observed data .
Collaborative Cross-Check : Share samples with independent labs to verify results.
Advanced: What computational methods predict this compound’s reactivity in novel reactions?
Methodological Answer:
Recommended Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study steric effects from methyl groups .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or ethanol) to predict solubility and stability .
- Docking Studies : For pharmaceutical analogs (e.g., Alitame), model binding affinity to taste receptors using AutoDock Vina .
Q. Case Study :
- The steric hindrance of this compound’s methyl groups reduces ring strain, enhancing thermal stability (TGA data shows decomposition >200°C) .
Advanced: How does steric hindrance influence this compound’s stability under experimental conditions?
Methodological Answer:
Key Findings :
- Thermal Stability : The tetramethyl substitution minimizes ring-opening reactions. Thermal gravimetric analysis (TGA) shows stability up to 200°C .
- pH Stability : In aqueous solutions (pH 5–8), the compound’s half-life exceeds 5 years due to reduced nucleophilic attack on the thietane ring .
- Oxidative Resistance : Methyl groups protect the sulfur atom from oxidation, as shown by no detectable sulfoxide formation in H₂O₂ exposure tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
